molecular formula C5F4IN B13126358 2,3,4,6-Tetrafluoro-5-iodopyridine

2,3,4,6-Tetrafluoro-5-iodopyridine

Cat. No.: B13126358
M. Wt: 276.96 g/mol
InChI Key: LWZAWYMKMQYTJZ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoro-5-iodopyridine is a fluorinated heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of four fluorine atoms and one iodine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetrafluoro-5-iodopyridine can be synthesized through several methods. One common approach involves the reaction of pentafluoropyridine with sodium iodide in dimethylformamide (DMF) at elevated temperatures. This reaction leads to the substitution of one fluorine atom with an iodine atom, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluoro-5-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Coupling Reactions: Reagents such as copper catalysts are used in the Ullmann reaction, and the reactions are conducted under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

    Coupling Reactions:

Scientific Research Applications

2,3,4,6-Tetrafluoro-5-iodopyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,6-tetrafluoro-5-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetrafluoro-5-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C5F4IN

Molecular Weight

276.96 g/mol

IUPAC Name

2,3,4,6-tetrafluoro-5-iodopyridine

InChI

InChI=1S/C5F4IN/c6-1-2(7)4(8)11-5(9)3(1)10

InChI Key

LWZAWYMKMQYTJZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1I)F)F)F)F

Origin of Product

United States

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